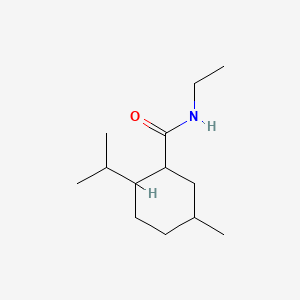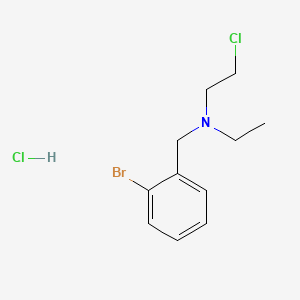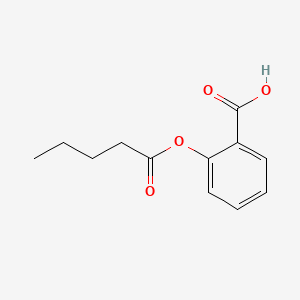
水杨酸,戊酸酯
描述
Salicylic acid is an organic compound with the formula HOC6H4COOH . It is a colorless (or, white), bitter-tasting solid . It is a precursor to and a metabolite of aspirin (acetylsalicylic acid) . It is a plant hormone and has been listed by the EPA Toxic Substances Control Act (TSCA) Chemical Substance Inventory as an experimental teratogen . Salicylic acid is used to treat many skin disorders, such as acne, dandruff, psoriasis, seborrheic dermatitis of the skin and scalp, calluses, corns, common warts, and plantar warts, depending on the dosage form and strength of the preparation .
Synthesis Analysis
Salicylic acid is synthesized from salicylaldehyde . In modern times, salicylic acid is administered in the form of aspirin which is less irritating to the stomach than salicylic acid . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .Molecular Structure Analysis
The structural formula of Salicylic Acid is C6H4(OH)COOH . It contains a hydroxyl group (–OH group) attached at the ortho position with respect to the carboxylic acid functional group (–COOH group) present on the benzene ring . The molecular weight (or molar mass) of Salicylic Acid is 138.12 g/mol .Chemical Reactions Analysis
Salicylic acid directly irreversibly inhibits COX-1 and COX-2 to decrease conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .Physical And Chemical Properties Analysis
Salicylic acid is a colorless to white crystals . It is odorless . The density is 1.443 g/cm3 (20 °C) . The melting point is 158.6 °C (317.5 °F; 431.8 K) . The boiling point is 211 °C (412 °F; 484 K) at 20 mmHg . It is soluble in ether, CCl4, benzene, propanol, acetone, ethanol, oil of turpentine, toluene .科学研究应用
- Research has explored its potential as an anti-inflammatory agent, particularly in conditions where COX-1 inhibition is beneficial . Further investigations are needed to understand its efficacy and safety.
- In animal models, Valeryl Salicylate has shown promise in mitigating deficits induced by hypobaric hypoxia (low oxygen levels at high altitudes). It improved social behavior and anxiety-like symptoms while preserving adult neurogenesis .
Anti-Inflammatory Properties
Neuroprotection and Neurogenesis
作用机制
Target of Action
The primary target of Valeryl Salicylate is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .
Mode of Action
Valeryl Salicylate acts by irreversibly inhibiting COX-1 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by Valeryl Salicylate is the arachidonic acid pathway . By inhibiting COX-1, Valeryl Salicylate reduces the production of prostaglandins from arachidonic acid, which in turn decreases inflammation .
Pharmacokinetics
The rate of absorption and metabolism can be influenced by factors such as the formulation of the drug and the rate of gastric emptying .
Result of Action
The primary result of Valeryl Salicylate’s action is a reduction in inflammation . This is due to its inhibition of COX-1, which leads to a decrease in the production of prostaglandins, compounds that promote inflammation .
Action Environment
The efficacy and stability of Valeryl Salicylate can be influenced by various environmental factors. For instance, the pH of the stomach can affect the rate of absorption of the drug . Additionally, factors such as the presence of other drugs or compounds in the body can potentially affect the metabolism and excretion of Valeryl Salicylate .
安全和危害
Salicylic acid can cause moderate chemical burns if used in high concentrations . Inhalation of dust irritates the nose and throat . Vomiting may occur spontaneously if large amounts are swallowed . Contact with eyes causes irritation, marked pain, and corneal injury which should heal . Prolonged or repeated skin contact may cause marked irritation or even a mild burn .
属性
IUPAC Name |
2-pentanoyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZBTMHUNVIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214422 | |
| Record name | Salicylic acid, valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic acid, valerate | |
CAS RN |
64206-54-8 | |
| Record name | 2-[(1-Oxopentyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64206-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valerylsalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylic acid, valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of valeryl salicylate?
A1: Valeryl salicylate primarily targets cyclooxygenase-1 (COX-1), an enzyme involved in the biosynthesis of prostaglandins from arachidonic acid [, , , , ].
Q2: How does valeryl salicylate interact with COX-1?
A2: Valeryl salicylate, similar to aspirin, exerts a time-dependent inhibition of COX-1 by acetylating a specific serine residue (Ser530) within the enzyme's active site []. This acetylation effectively blocks the cyclooxygenase activity of COX-1, primarily by hindering the binding of arachidonic acid to the enzyme [].
Q3: Does valeryl salicylate affect COX-2?
A3: Valeryl salicylate demonstrates significantly weaker inhibition of COX-2 compared to COX-1, exhibiting relative selectivity for COX-1 [, , , , ].
Q4: What are the downstream consequences of COX-1 inhibition by valeryl salicylate?
A4: Inhibiting COX-1 by valeryl salicylate primarily reduces the production of various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) [, , , , ]. These prostaglandins play crucial roles in inflammation, pain, and fever, among other physiological processes.
Q5: What is the molecular formula and weight of valeryl salicylate?
A5: The molecular formula of valeryl salicylate is C12H14O4, and its molecular weight is 222.24 g/mol.
Q6: Is there information available on the material compatibility and stability of valeryl salicylate?
A6: The provided research articles primarily focus on the pharmacological aspects of valeryl salicylate. Information regarding its material compatibility and stability under various conditions would require further investigation and consultation with material science literature.
Q7: Does valeryl salicylate exhibit any catalytic properties?
A7: Valeryl salicylate itself is not known to possess catalytic properties. Its primary mode of action involves the inhibition of the enzymatic activity of COX-1.
Q8: Have computational chemistry approaches been used to study valeryl salicylate?
A8: While computational chemistry methods can provide valuable insights into drug-target interactions, the provided research articles do not discuss any specific simulations, calculations, or QSAR models related to valeryl salicylate.
Q9: How does the structure of valeryl salicylate contribute to its COX-1 selectivity?
A10: The valeryl group in valeryl salicylate, being larger than the acetyl group in aspirin, is thought to contribute to its selectivity for COX-1. This structural feature may sterically hinder its interaction with COX-2 while allowing for effective binding and inhibition of COX-1 [].
Q10: What is known about the stability of valeryl salicylate under different conditions?
A10: The provided research articles do not elaborate on the specific stability profile of valeryl salicylate. Further research would be needed to determine its stability under various storage conditions, including factors like temperature, humidity, and light exposure.
Q11: Are there any specific formulation strategies mentioned for valeryl salicylate?
A11: The research primarily focuses on using valeryl salicylate in experimental settings. Information regarding its formulation for potential therapeutic applications is not explicitly discussed in the provided articles.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of valeryl salicylate?
A12: The provided research articles primarily focus on the pharmacological effects of valeryl salicylate in experimental models. Detailed information regarding its ADME profile in different species would require further investigation.
Q13: What is the duration of action of valeryl salicylate?
A13: The duration of action for valeryl salicylate would depend on various factors, including the dose administered, the route of administration, and the specific model being studied. The provided research articles do not provide a definitive answer to this question.
Q14: What in vitro models have been used to study the effects of valeryl salicylate?
A16: Valeryl salicylate's effects have been studied in various in vitro models, including: - Cultured human intestinal smooth muscle cells stimulated with IL-1β or LPS [] - Serum-starved murine NIH 3T3 cells expressing COX-1 [] - Serum-stimulated 3T3 cells expressing both COX-1 and COX-2 [] - Chinese hamster ovary cells transfected with the rat dopamine D2 receptor []
Q15: What animal models have been used to investigate the effects of valeryl salicylate?
A15: Several animal models have been employed to study the effects of valeryl salicylate, including:
- Rats: Used to assess its effects on LPS-induced hypothermia [, ], ischemia-induced oxidative damage [], and neurodegeneration following transient global cerebral ischemia [].- Mice: Employed to investigate its impact on dermal vascular permeability [], flow-induced dilation in arterioles [, ], and the vasculopathy associated with the α-galactosidase A-knockout mouse model []. - Guinea pigs: Used to study its role in histamine-dependent prolongation of vasoconstriction [] and ChTX-induced oscillatory contraction in the trachea []. - Chickens: Employed to examine its effects on the ductus arteriosus [, ].- Fetal lambs: Used to study the role of COX-2 in the ductus arteriosus [].Q16: Have there been any clinical trials conducted with valeryl salicylate?
A16: The provided research articles do not mention any clinical trials involving valeryl salicylate. As a relatively understudied compound in a clinical setting, further research is necessary to determine its safety and efficacy in humans.
Q17: Are there any known mechanisms of resistance to valeryl salicylate?
A17: The provided research articles do not specifically address the development of resistance to valeryl salicylate.
Q18: What is known about the toxicity profile of valeryl salicylate?
A18: While valeryl salicylate is generally considered well-tolerated in experimental settings, detailed toxicological studies are limited. As a salicylate derivative, it may share some similarities in its safety profile with aspirin, which is known to potentially cause gastrointestinal irritation and bleeding in some individuals.
Q19: Have specific drug delivery systems been investigated for valeryl salicylate?
A19: The provided research articles do not discuss any specific drug delivery strategies for valeryl salicylate.
Q20: Are there any known biomarkers associated with the efficacy or toxicity of valeryl salicylate?
A20: The research primarily focuses on the pharmacological effects of valeryl salicylate. Biomarkers for predicting efficacy or monitoring potential adverse effects have not been identified in these studies.
Q21: What analytical methods have been used to study valeryl salicylate?
A23: Various analytical methods have been employed in the research, including: - Radioimmunoassay: Used to measure levels of prostaglandins, such as PGE2 and PGF2α [, , , , , , , , , , , , ]. - Western blotting: Used to assess the expression levels of COX-1 and COX-2 proteins [, , , , , , , , , ]. - Immunohistochemistry: Employed to visualize the localization of COX-1 and COX-2 proteins in tissues []. - Northern blotting: Used to measure COX-2 mRNA expression []. - Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to determine mRNA expression levels of various genes, including COX-2, B1 receptors, thromboxane A synthase 1, B2 receptors, COX-1, and mast cell markers [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



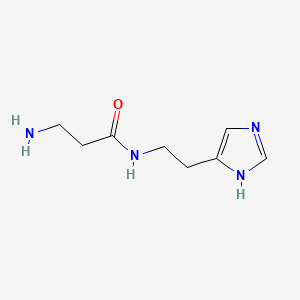
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

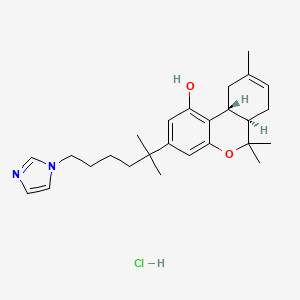

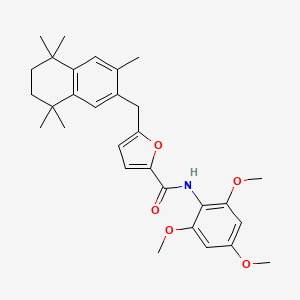
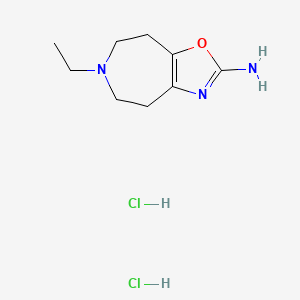
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)



